

Application Notes and Protocols: Sodium Antimonate in Textile Fire Retardant Treatments

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Compound of Interest

Compound Name: Sodium antimonate

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Introduction

Sodium antimonate (NaSbO_3) is a pentavalent inorganic compound utilized as a flame retardant synergist in the treatment of textiles.[1] It is particularly effective when combined with halogenated compounds (e.g., chlorinated or brominated molecules) to impart fire resistance to a variety of fabrics, including polyesters like PET and PBT, as well as cellulosic and synthetic blends.[2][3][4] Compared to the more traditionally used antimony trioxide (Sb_2O_3), **sodium antimonate** offers several advantages, including reduced dust hazards during processing due to its granular structure, lower tinting strength, and better performance in sensitive polymers where acidic additives might cause degradation.[5][6][7] Its primary function is to enhance the flame-retardant action of halogenated compounds, allowing for lower overall additive levels while achieving high levels of fire safety.[4]

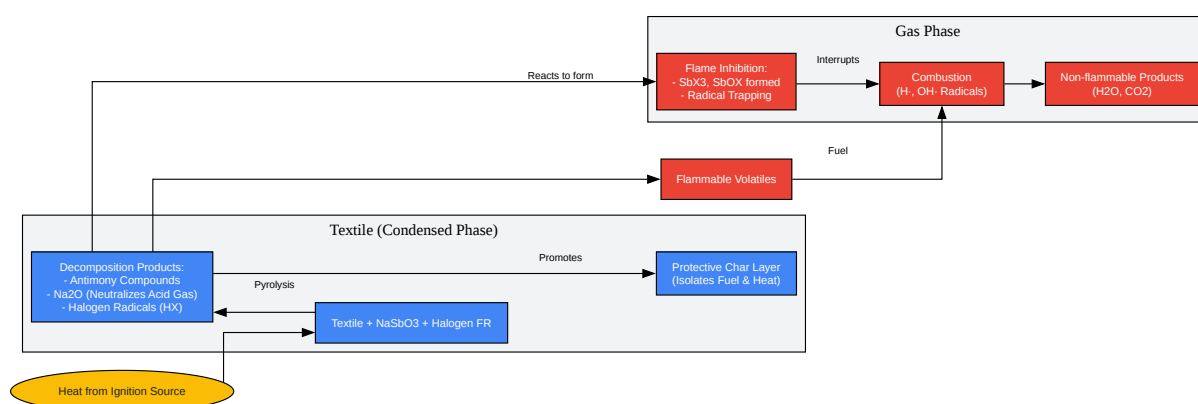
The mechanism of **sodium antimonate**'s efficacy involves a dual-action approach in both the gas and condensed phases of a fire.[5] During combustion, it decomposes to release active antimony species that interrupt the chemical reactions of the fire in the gas phase, while also promoting the formation of a protective char layer on the textile surface in the condensed phase.[5][6] This char layer insulates the underlying material from heat and oxygen, further inhibiting combustion.[5] These attributes make **sodium antimonate** a valuable component in developing advanced fire-retardant textiles for demanding applications such as protective clothing, aviation interiors, and upholstery.[5][6]

Mechanism of Flame Retardancy

Sodium antimonate functions as a synergist, meaning its flame-retardant effect is significantly amplified when used in conjunction with a halogen source.^[4] The mechanism can be broken down into two primary phases:

- **Gas Phase Inhibition:** During combustion, the halogenated flame retardant releases hydrogen halide (HX, where X is Cl or Br). Concurrently, at high temperatures (300-500°C), **sodium antimonate** decomposes to form antimony trioxide (Sb_2O_3) and sodium oxide (Na_2O).^[5] The antimony trioxide then reacts with the hydrogen halide to form volatile antimony halides (SbX_3) and antimony oxyhalides (SbOX).^{[5][8]} These volatile antimony compounds act as radical scavengers in the flame, interrupting the chain reactions of combustion by quenching highly reactive $\text{H}\cdot$ and $\text{OH}\cdot$ radicals.^{[5][6]} This process cools the flame and reduces its propagation.
- **Condensed Phase Charring:** In the solid textile material (the condensed phase), the antimony compounds promote dehydration and cross-linking of the polymer chains. This process enhances the formation of a stable, insulating char layer.^[5] This char acts as a physical barrier, limiting the heat transfer to the unburned fabric and restricting the flow of flammable volatile gases to the flame front. The sodium oxide (Na_2O) generated during decomposition can also neutralize acidic gases like HCl, which reduces smoke toxicity and corrosion.^{[5][6]}

Diagram: Flame Retardant Mechanism of Sodium Antimonate



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Caption: Synergistic flame retardant mechanism of **sodium antimonate** in textiles.

Quantitative Performance Data

The effectiveness of a **sodium antimonate**-based fire retardant treatment is quantified using standardized tests. The following tables summarize representative data for treated versus untreated textiles. Values are illustrative and will vary based on fabric type, basis weight, and the specific formulation of the flame retardant finish.

Table 1: Limiting Oxygen Index (LOI) Data

The LOI indicates the minimum percentage of oxygen in the atmosphere required to support combustion.[9] A higher LOI value signifies better flame resistance. Air contains approximately

21% oxygen, so a material with an LOI above 21 is considered self-extinguishing under normal conditions.[10][11]

Textile Substrate	Treatment	Typical LOI (%)
Cotton	Untreated	~18
Cotton	Treated with NaSbO ₃ / Halogen System	26 - 30
Polyester (PET)	Untreated	~21
Polyester (PET)	Treated with NaSbO ₃ / Halogen System	28 - 32

Table 2: Vertical Flame Test (ASTM D6413) Data

This test measures the response of a vertically oriented fabric specimen to a controlled flame for 12 seconds.[12][13] Key parameters are afterflame (how long it flames after the source is removed), afterglow (how long it glows), and char length (the extent of damage).[14][15]

Textile Substrate	Parameter	Untreated (Typical)	Treated with NaSbO ₃ / Halogen System (Typical Pass Criteria)
Cotton Blend	Afterflame (seconds)	Continues to burn	≤ 2.0
Afterglow (seconds)	> 30	≤ 10.0	
Char Length (inches)	Total consumption	≤ 4.0 (NFPA 2112) / ≤ 6.0 (ASTM F1506)[12]	
Polyester	Afterflame (seconds)	Continues to burn	≤ 2.0
Afterglow (seconds)	0	≤ 10.0	
Char Length (inches)	Melts and drips	≤ 4.0	

Table 3: Cone Calorimetry (ASTM E1354 / ISO 5660) Data

This test provides comprehensive data on the fire behavior of a material when exposed to a constant heat flux, simulating a real-world fire scenario.^{[16][17]} It measures heat release rate, a primary indicator of fire hazard.^[18]

Parameter (at 35 kW/m ² heat flux)	Unit	Untreated Cotton	Treated Cotton	Untreated Polyester	Treated Polyester
Time to Ignition (TTI)	seconds	5 - 10	15 - 25	8 - 15	20 - 30
Peak Heat Release Rate (PHRR)	kW/m ²	250 - 350	80 - 120	400 - 600	150 - 220
Total Heat Release (THR)	MJ/m ²	12 - 18	4 - 8	20 - 30	8 - 15
Total Smoke Production (TSP)	m ² /m ²	100 - 200	250 - 400	800 - 1200	400 - 600

Note: While smoke production (TSP) can sometimes increase with halogenated systems, the significant reduction in heat release rates indicates a major improvement in overall fire safety.

Experimental Protocols

Protocol for Application of Sodium Antimonate Finish

This protocol describes a standard pad-dry-cure method for applying a **sodium antimonate**-based flame retardant system to a textile substrate.

Materials and Equipment:

- Textile fabric (e.g., 100% cotton, 100% polyester, or blend).
- Sodium antimonate** (NaSbO₃) powder.

- Halogenated flame retardant (e.g., a brominated compound compatible with the substrate).
- Binder (e.g., acrylic-based).
- Wetting agent.
- Laboratory padding machine with two rollers.
- Forced-air oven or stenter for drying and curing.
- Analytical balance and beakers.

Procedure:

- **Fabric Preparation:** Cut fabric samples to the desired size (e.g., 30 cm x 30 cm). Ensure samples are clean, dry, and free of any sizing agents or finishes by washing if necessary. Condition the samples at a standard atmosphere (e.g., $21\pm1^{\circ}\text{C}$ and $65\pm2\%$ relative humidity) for at least 24 hours.
- **Formulation Preparation:**
 - Prepare an aqueous dispersion. In a beaker, add the required amount of water.
 - While stirring, add the wetting agent, followed by the **sodium antimonate** powder. Disperse thoroughly.
 - Add the halogenated flame retardant and the binder to the dispersion.
 - Continue stirring until a homogenous finishing bath is achieved. The concentration of each component will depend on the target add-on and fabric type.
- **Padding Application:**
 - Set the pressure of the laboratory padder to achieve the desired wet pick-up (typically 70-100%).
 - Feed a pre-weighed, conditioned fabric sample through the finishing bath and then through the nip of the rollers.

- Collect the treated (wet) fabric and immediately weigh it to confirm the wet pick-up percentage.
- Drying and Curing:
 - Dry the padded fabric in a forced-air oven at 100-120°C for 2-5 minutes, or until completely dry.
 - Cure the dried fabric at a higher temperature (e.g., 150-170°C) for 2-5 minutes. The exact temperature and time depend on the binder and flame retardant system used.
- Post-Treatment:
 - Allow the fabric to cool to room temperature.
 - Condition the treated fabric again under standard atmospheric conditions for 24 hours before performing any fire retardancy tests.
 - Calculate the dry add-on percentage based on the initial and final conditioned weights of the fabric.

Protocol for Limiting Oxygen Index (LOI) Test

This protocol is based on the principles of ASTM D2863 / ISO 4589.[\[9\]](#)[\[10\]](#)

Materials and Equipment:

- LOI apparatus with a heat-resistant glass chimney, sample holder, and gas flow meters for oxygen and nitrogen.
- Propane ignition source.
- Treated textile samples, cut to specified dimensions (e.g., 70-150 mm long x 52 mm wide).

Procedure:

- Sample Preparation: Mount the conditioned textile specimen vertically in the sample holder.
- Apparatus Setup: Place the sample holder inside the glass chimney.

- **Gas Flow:** Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate. Start with an oxygen concentration estimated to be below the sample's LOI value. Allow the gas to stabilize for at least 30 seconds.
- **Ignition:** Lower the igniter flame to the top edge of the specimen and apply it for a specified time, or until the specimen ignites. Remove the igniter.
- **Observation:** Observe the combustion of the specimen. The test is considered a "pass" if the flame self-extinguishes before a certain time has elapsed or before it has burned a specified length.
- **Oxygen Adjustment:**
 - If the sample extinguishes (pass), repeat the test with a new specimen at a slightly higher oxygen concentration.
 - If the sample continues to burn (fail), repeat the test with a new specimen at a lower oxygen concentration.
- **Determining LOI:** Continue this iterative process until the minimum oxygen concentration that just supports sustained combustion is found. This concentration, expressed as a percentage, is the LOI value.[\[19\]](#)

Protocol for Vertical Flame Test

This protocol is based on the principles of ASTM D6413.[\[14\]](#)[\[15\]](#)

Materials and Equipment:

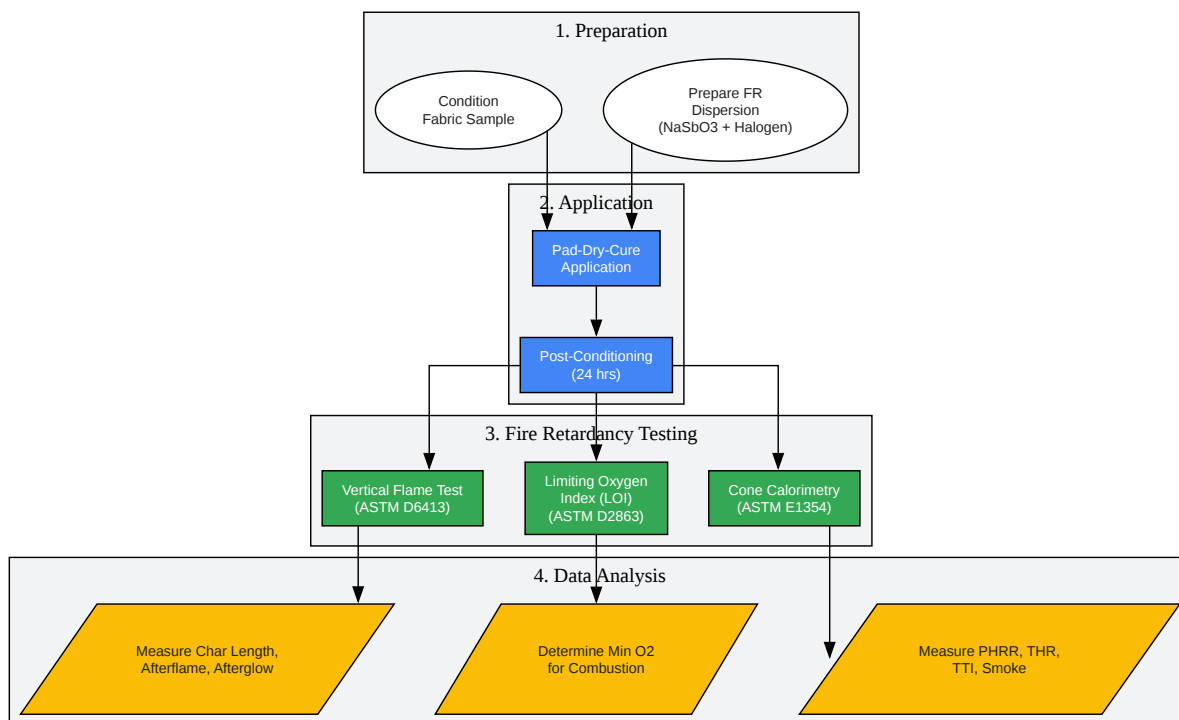
- Vertical flame test chamber.
- Specimen holder.
- Methane gas burner (Tirrill or Bunsen).
- Timer.
- Tearing force weights for char length measurement.

- Ruler.
- Treated textile samples, cut to 12 inches x 3 inches.

Procedure:

- Sample Mounting: Secure a conditioned specimen in the holder within the test chamber.
- Flame Application: Position the burner so that the flame will impinge on the bottom edge of the fabric. Expose the specimen to a standardized methane flame for exactly 12 seconds.
[12][20]
- Afterflame Measurement: After 12 seconds, remove the flame and immediately start a timer to measure the duration of any visible flaming on the specimen. This is the afterflame time.
[12]
- Afterglow Measurement: After the flaming ceases, measure the duration of any visible glowing. This is the afterglow time.[12]
- Char Length Measurement:
 - Remove the specimen from the chamber once all combustion has stopped.
 - Fold the specimen lengthwise and crease it.
 - Attach a specified weight to one end of the fabric to apply a tearing force.
 - Gently tear the fabric along the crease. The length of the tear is the char length.[12][14]
- Reporting: Record the afterflame time, afterglow time, and char length for each specimen. Note any observations of melting or dripping.[12]

Diagram: Experimental Workflow for Textile Treatment and Testing



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Caption: Workflow for applying and evaluating **sodium antimonate** fire retardants.

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